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Compound of Interest

Compound Name: 1-(4-Methylpyridin-2-yl)piperazine

Cat. No.: B109234

Technical Guide: 1-(4-Methylpyridin-2-
yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in
medicinal chemistry and neuroscience research. The information is compiled for use by
researchers, scientists, and drug development professionals, with a focus on structured data,
experimental context, and analytical characterization.

Core Physical and Chemical Properties

1-(4-Methylpyridin-2-yl)piperazine is a substituted arylpiperazine. Arylpiperazines are a
significant class of compounds in pharmacology, known for their interactions with various
neurotransmitter receptors.[1] This particular compound is noted in chemical literature as an
analog with selectivity for the Dopamine D4 receptor, which plays a role in central nervous
system (CNS) pathologies.[2]

Data Summary

The following table summarizes the key physical and chemical identifiers and properties for 1-
(4-Methylpyridin-2-yl)piperazine. Note that some properties are computationally predicted
and should be confirmed with experimental data.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b109234?utm_src=pdf-interest
https://www.benchchem.com/product/b109234?utm_src=pdf-body
https://www.benchchem.com/product/b109234?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609883/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2388526.htm
https://www.benchchem.com/product/b109234?utm_src=pdf-body
https://www.benchchem.com/product/b109234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

1-(4-methylpyridin-2-
IUPAC Name ( ) .ypy [3]
yl)piperazine

4-Methyl-2-(piperazin-1-

Synonyms yhpyridine, 1-(4-Methyl-2- [3]
pyridinyl)piperazine

CAS Number 34803-67-3 [2][4]
Molecular Formula C10H15Ns [4]
Molecular Weight 177.25 g/mol [4]
Exact Mass 177.12660 g/mol [3]
Purity Typically available at 295% [4]
XLogP3-AA (Predicted) 1.2 [5]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor

C);untg p 3 ]
Rotatable Bond Count 1 [5]

Note: Experimental data for properties such as melting point, boiling point, and pKa were not
available in the cited literature. These values should be determined empirically.

Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(4-Methylpyridin-2-
yl)piperazine is not extensively documented in readily available literature, its structure as a
heteroarylpiperazine suggests a synthesis route based on well-established methods for this
class of compounds. A common and effective method is the nucleophilic aromatic substitution
(SnAr) reaction.

General Experimental Protocol: Nucleophilic Aromatic
Substitution
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This protocol is a generalized procedure for the synthesis of N-arylpiperazines and can be

adapted for the target compound.[6][7]

Reactants:

2-Chloro-4-methylpyridine (or 2-bromo-4-methylpyridine)

Piperazine (typically used in excess)

A suitable base (e.g., K2COs, Na2COs, or a tertiary amine like triethylamine)

A high-boiling point solvent (e.g., acetonitrile, DMF, or DMSO)

Procedure:

Reaction Setup: A stirred mixture of the appropriate 2-halopyridine, an excess of piperazine,
and a base is prepared in a suitable solvent (e.g., acetonitrile).[6]

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for
several hours (typically overnight) to ensure the reaction goes to completion.[6] The progress
can be monitored using Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure
(e.g., rotary evaporation).

Purification: The resulting residue is dissolved in a suitable organic solvent (like
dichloromethane) and washed with water and brine to remove inorganic salts and excess
piperazine.[1] The organic layer is then dried over an anhydrous salt (e.g., NazSOa or
MgSO0a), filtered, and the solvent is evaporated.[1]

Final Product Isolation: The crude product can be further purified by column chromatography
or recrystallization from an appropriate solvent system to yield the final, pure 1-(4-
Methylpyridin-2-yl)piperazine.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an arylpiperazine via

nucleophilic aromatic substitution.
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Caption: General workflow for arylpiperazine synthesis.

Analytical and Spectroscopic Data

Detailed experimental spectra for 1-(4-Methylpyridin-2-yl)piperazine are not widely published.
The following sections describe the expected spectral characteristics based on its chemical
structure and data from analogous compounds.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b109234?utm_src=pdf-body-img
https://www.benchchem.com/product/b109234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Electron lonization (EI) or Electrospray lonization (ESI) mass spectrometry can be used for the

analysis of this compound. The molecular ion [M]*e (in EI) or the protonated molecule [M+H]*

(in ESI) would be expected at an m/z corresponding to its molecular weight (177.25).

The fragmentation of arylpiperazines is well-characterized. Key fragmentation pathways involve

the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to

the pyridine moiety.[8][9]

Expected Fragmentation Pattern:

e Initial lon: Protonated molecule [C10H16N3]* at m/z = 178.

o Primary Fragmentation: Cleavage of the piperazine ring is a common pathway for this class

of compounds. This can lead to the formation of characteristic fragment ions.[8]

o Key Fragments: Loss of parts of the piperazine ring can result in fragments with m/z values

such as 119, 70, and 56, which are common for phenylpiperazines.[8] The bond between the

pyridine ring and the piperazine nitrogen is also susceptible to cleavage.

Mass Spectrometry Fragmentation Diagram
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Caption: Predicted fragmentation pathways in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the
pyridine ring, the methyl group, and the piperazine ring.

Pyridine Protons: Aromatic protons on the substituted pyridine ring would appear in the
downfield region (typically 6 6.5-8.5 ppm).

» Piperazine Protons: The eight protons on the piperazine ring would likely appear as
multiplets in the upfield region (typically & 2.5-3.5 ppm). The protons closer to the pyridine
ring may be shifted further downfield.

o Methyl Protons: The methyl group protons (CHs) would appear as a sharp singlet in the
upfield region (typically & 2.0-2.5 ppm).

e NH Proton: The N-H proton of the piperazine ring will appear as a broad singlet, and its
chemical shift can vary depending on the solvent and concentration.

13C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to each
carbon atom in the unique chemical environments of the molecule. Aromatic carbons would be
in the & 110-160 ppm range, while the aliphatic carbons of the piperazine ring and the methyl
group would be in the upfield & 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

o N-H Stretch: A characteristic stretching vibration for the secondary amine (N-H) in the
piperazine ring is expected in the region of 3250-3500 cm~1.[10]

o C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm~1, while aliphatic
C-H stretching bands (from the piperazine and methyl groups) will appear just below 3000
cm~L,
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e C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected
in the 1400-1600 cm~1 region.

e C-N Stretch: The C-N stretching vibrations of the aliphatic and aromatic amines will be
present in the 1000-1350 cm™~1 region.

Biological Activity and Applications

1-(4-Methylpyridin-2-yl)piperazine is classified as an arylpiperazine, a structural motif found
in numerous centrally acting drugs, including antidepressants and antipsychotics.[11]
Specifically, this compound has been identified as a potential selective ligand for the dopamine
D4 receptor.[2] This suggests its utility as a research tool for studying D4 receptor
pharmacology and its potential as a scaffold for developing novel therapeutics targeting CNS
disorders where D4 receptor modulation is implicated.
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Caption: Role as a Dopamine D4 receptor antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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